molecular formula C19H20N4OS B14995117 3-amino-6-methyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-methyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B14995117
M. Wt: 352.5 g/mol
InChI Key: QJVLNCRQASIMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-6-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, an amino group, and a carboxamide group

Preparation Methods

The synthesis of 3-AMINO-6-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired compound . Another approach includes the selective acylation of intermediates to achieve the final product . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-AMINO-6-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to target proteins, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-b]naphthyridine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. For example, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a related compound with similar structural features but different functional groups

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-amino-6-methyl-N-(2-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C19H20N4OS/c1-11-5-3-4-6-14(11)21-18(24)17-16(20)13-9-12-10-23(2)8-7-15(12)22-19(13)25-17/h3-6,9H,7-8,10,20H2,1-2H3,(H,21,24)

InChI Key

QJVLNCRQASIMJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.